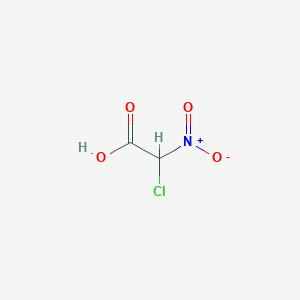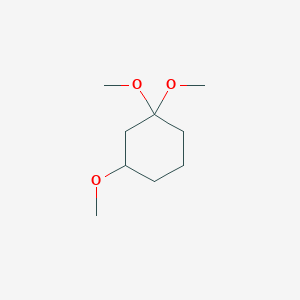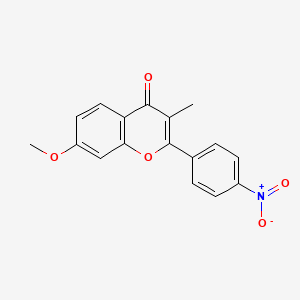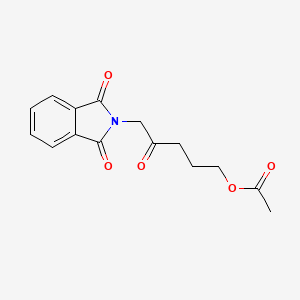
4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl- is a complex organic compound that belongs to the class of naphthopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce hydroquinones. Substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to enzymes, receptors, and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyran-4-one
- 2,3-Dihydro-4H-pyran-4-one
- 2-Methyl-4H-naphtho(1,2-b)pyran-4-one
Uniqueness
4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl- stands out due to its unique structural features, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research and industrial applications.
Properties
| 118014-05-4 | |
Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
5,6-dihydroxy-2-phenyl-5,6-dihydrobenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H14O4/c20-14-10-15(11-6-2-1-3-7-11)23-19-13-9-5-4-8-12(13)17(21)18(22)16(14)19/h1-10,17-18,21-22H |
InChI Key |
MKRIYILFORRWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C(C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










